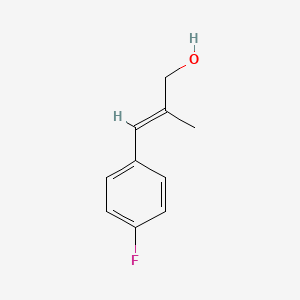

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Description

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+ |

InChI Key |

ZUWHQNVJHRTDBF-SOFGYWHQSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/CO |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of 3-(4-fluorophenyl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Enantioselective Hydrogenation

One of the prominent applications of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is in the field of asymmetric synthesis. The compound can be utilized as a substrate in enantioselective hydrogenation reactions. Research has shown that it can be effectively hydrogenated using specific catalysts to produce enantiomerically enriched alcohols. For instance, studies have demonstrated the successful hydrogenation of 2-substituted alkenols, where this compound serves as a key intermediate .

Synthetic Pathways

The compound can also be synthesized through various pathways involving the reaction of substituted phenyl compounds with appropriate alkylating agents. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions, making it a valuable building block for further chemical transformations .

Medicinal Chemistry

Potential Therapeutic Uses

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity. Preliminary studies indicate that compounds with similar structures can act as anti-inflammatory agents or exhibit antimicrobial properties. However, more research is needed to fully understand its pharmacological profile and efficacy .

Case Studies in Drug Development

There have been case studies focusing on the development of drugs that incorporate this compound as a core structure. These studies often explore the compound's interaction with biological targets, assessing its potential as a lead compound in drug discovery programs aimed at treating various diseases .

Environmental Studies

Volatile Organic Compounds (VOCs) Analysis

this compound has been included in studies analyzing volatile organic compounds emitted from automotive interiors. Research indicates that compounds like this can significantly contribute to indoor air pollution, particularly in enclosed environments such as vehicles. Understanding its emission characteristics helps in assessing air quality and developing strategies to mitigate VOC exposure .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group enhances stability and modulates electronic properties, as seen in chalcone derivatives (e.g., ).

- Functional Groups : Replacement of the hydroxyl group (OH) with a ketone (C=O) or aldehyde (CHO) alters hydrogen-bonding capacity and solubility. For example, chalcone derivatives (e.g., ) exhibit higher lipophilicity compared to the alcohol form.

- Steric Effects : Bulky substituents (e.g., isopropyl-indole in ) reduce molecular flexibility and may hinder biological target binding.

Physicochemical Properties

Crystallographic and Computational Insights

- Crystal Packing: Fluorophenyl-containing compounds often exhibit π-π stacking and C–H···F interactions. For example, (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one crystallizes in a monoclinic system with a dihedral angle of 8.2° between aromatic rings .

- Quantum Chemical Analysis: Studies on brominated chalcones () reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The fluorine atom in the target compound likely reduces this gap compared to non-fluorinated analogs.

Biological Activity

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol, also known as a fluorinated allylic alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug discovery.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key properties include:

- Molecular Formula : CHF

- Molecular Weight : 182.21 g/mol

- Functional Groups : Alkene, alcohol, and fluorobenzene moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances the compound's binding affinity and selectivity, making it a valuable tool in drug discovery.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and oxidative stress responses.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other bioactive compounds using the following table:

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Staphylococcus aureus | High | |

| Salmonella typhi | Moderate | |

| Pseudomonas aeruginosa | Low |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. The compound induces apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study reported IC values indicating significant cytotoxicity at low concentrations:

| Cell Line | IC Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that the compound reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Drug Development

A recent drug development project utilized this compound as an intermediate for synthesizing novel compounds targeting specific receptors implicated in neurological disorders. The synthesized derivatives exhibited enhanced selectivity and potency compared to the parent compound, highlighting its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.